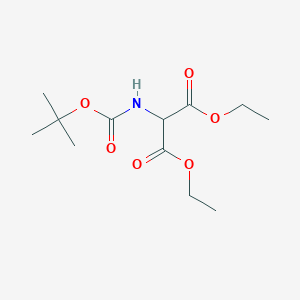

Diethyl (Boc-amino)malonate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 669676. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

diethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO6/c1-6-17-9(14)8(10(15)18-7-2)13-11(16)19-12(3,4)5/h8H,6-7H2,1-5H3,(H,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULRLHEXGRUWQLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)OCC)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30145534 | |

| Record name | Diethyl 2-((tert-butoxycarbonyl)amino)malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30145534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102831-44-7 | |

| Record name | Diethyl 2-((tert-butoxycarbonyl)amino)malonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102831447 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethyl 2-((tert-butoxycarbonyl)amino)malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30145534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl (Boc-amino)malonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYL 2-((TERT-BUTOXYCARBONYL)AMINO)MALONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7V4Q8E9WWJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Diethyl (Boc-amino)malonate chemical properties and structure

An In-depth Technical Guide to Diethyl (Boc-amino)malonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal reagent in modern organic synthesis, particularly valued in the fields of medicinal chemistry and drug development. Its unique structural features, combining a reactive malonate core with a stable Boc-protected amine, render it an exceptionally versatile building block for the synthesis of a diverse array of complex molecules, most notably unnatural amino acids and peptide analogues. This document provides a comprehensive overview of the chemical properties, structure, and synthetic applications of this compound, supplemented with detailed experimental protocols and key analytical data.

Chemical Structure and Properties

This compound, systematically named diethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]propanedioate[1], possesses a central alpha-carbon substituted with two ethoxycarbonyl groups and a tert-butoxycarbonyl (Boc) protected amino group. This structure allows for a wide range of chemical manipulations, making it a cornerstone in synthetic organic chemistry.[2][3]

The presence of the Boc protecting group enhances the compound's stability and allows for controlled reactivity at the amino position, while the malonic ester moiety provides a handle for carbon-carbon bond formation.[4][5]

Structural Information

| Identifier | Value |

| IUPAC Name | diethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]propanedioate[1] |

| Synonyms | (Boc-amino)malonic acid diethyl ester, Diethyl 2-[N-(tert-butoxycarbonyl)amino]malonate[1][2][3][4][5][6][7][8][9] |

| CAS Number | 102831-44-7[2][3][5][9] |

| Molecular Formula | C₁₂H₂₁NO₆[2][3][6][7][8][9] |

| SMILES | CCOC(=O)C(NC(=O)OC(C)(C)C)C(=O)OCC[1][6] |

| InChI | 1S/C12H21NO6/c1-6-17-9(14)8(10(15)18-7-2)13-11(16)19-12(3,4)5/h8H,6-7H2,1-5H3,(H,13,16)[1][6] |

| InChIKey | ULRLHEXGRUWQLQ-UHFFFAOYSA-N[1][6] |

Physicochemical Properties

| Property | Value |

| Molecular Weight | 275.30 g/mol [1][6][7][9] |

| Appearance | Colorless liquid or oil[2] |

| Density | 1.079 g/mL at 25 °C[2][6] |

| Boiling Point | 218 °C[2][6] |

| Refractive Index | n20/D 1.438[2][6] |

| Flash Point | 113 °C (235.4 °F) - closed cup[6] |

| Solubility | Soluble in chloroform, ethyl acetate, methanol; limited solubility in water.[4] |

| Storage | Store at 0-8 °C, sealed under dry conditions.[2] |

| Predicted pKa | 9.97 ± 0.46 |

Spectroscopic and Analytical Data

The structural integrity and purity of this compound are typically confirmed using a combination of spectroscopic techniques. Below is a summary of the expected spectral characteristics.

| Technique | Key Features |

| ¹H NMR | Signals corresponding to the ethyl ester groups (triplet and quartet), a singlet for the Boc group protons, a signal for the alpha-proton, and a signal for the N-H proton. |

| ¹³C NMR | Resonances for the carbonyl carbons of the esters and the Boc group, the alpha-carbon, the quaternary carbon of the Boc group, and the carbons of the ethyl and tert-butyl groups. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching, C-H stretching (aliphatic), C=O stretching (ester and carbamate), and C-O stretching. |

| Mass Spectrometry | The molecular ion peak (M+) may be observed. Common fragmentation patterns include the loss of the Boc group or parts of the ethyl ester moieties. |

Experimental Protocols

Synthesis of this compound

This protocol outlines a standard procedure for the N-protection of diethyl aminomalonate.

Materials:

-

Diethyl aminomalonate

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate

-

Three-necked flask, ice bath, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

-

In a three-necked flask under an ice bath, dissolve diethyl aminomalonate (1 equivalent) and triethylamine (2 equivalents) in dichloromethane.

-

Slowly add di-tert-butyl dicarbonate (1.2 equivalents) to the stirred solution.

-

Allow the reaction mixture to gradually warm to room temperature and continue stirring.

-

Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Upon completion, remove the solvent by distillation under reduced pressure.

-

Extract the residue with dichloromethane (3 x volume).

-

Combine the organic phases, dry with anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the product as a colorless oil.

Purification

The crude product from the synthesis is typically purified by extraction as described in the protocol. For higher purity, column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent can be employed.

Analytical Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Samples are dissolved in a deuterated solvent (e.g., CDCl₃) and analyzed by ¹H and ¹³C NMR to confirm the structure.

-

Infrared (IR) Spectroscopy: A thin film of the neat oil is analyzed to identify the characteristic functional group vibrations.

-

Mass Spectrometry (MS): Electron impact (EI) or electrospray ionization (ESI) techniques can be used to determine the molecular weight and fragmentation pattern.

Reactivity and Applications in Synthesis

This compound is a versatile intermediate in organic synthesis, primarily used as a precursor for α-amino acids. The acidic proton on the α-carbon can be removed by a suitable base, and the resulting enolate can be alkylated with various electrophiles.

General Reaction Pathway for Amino Acid Synthesis

The following diagram illustrates the logical relationship in the synthesis of a generic amino acid using this compound.

This synthetic route is highly adaptable, allowing for the introduction of a wide variety of side chains (R-groups) through the choice of the alkylating agent (R-X). This versatility is invaluable in the development of novel pharmaceutical candidates and biochemical probes.

Conclusion

This compound is a compound of significant utility in synthetic organic and medicinal chemistry. Its well-defined chemical properties and predictable reactivity make it an indispensable tool for the construction of complex molecular architectures, particularly in the synthesis of non-proteinogenic amino acids. The protocols and data presented herein serve as a comprehensive resource for researchers and professionals engaged in the design and synthesis of novel organic molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. chemimpex.com [chemimpex.com]

- 4. mdpi.com [mdpi.com]

- 5. CAS 102831-44-7: this compound | CymitQuimica [cymitquimica.com]

- 6. spectrabase.com [spectrabase.com]

- 7. researchgate.net [researchgate.net]

- 8. DIETHYL DIETHYLMALONATE(77-25-8) 1H NMR spectrum [chemicalbook.com]

- 9. scbt.com [scbt.com]

The Versatile Workhorse of Modern Organic Synthesis: A Technical Guide to Diethyl (Boc-amino)malonate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Diethyl (Boc-amino)malonate is a cornerstone reagent in contemporary organic synthesis, prized for its versatility as a building block in the creation of a diverse array of complex organic molecules. Its structure, featuring a malonic ester scaffold coupled with a Boc-protected amine, provides a unique combination of reactivity and stability, making it an indispensable tool in the synthesis of amino acids, peptides, and heterocyclic systems. This technical guide offers an in-depth exploration of the core applications of this compound, complete with quantitative data, detailed experimental protocols, and visual representations of key synthetic pathways to empower researchers in their synthetic endeavors.

Core Application: Synthesis of α-Amino Acids via Amidomalonate Synthesis

The most prominent application of this compound is in the synthesis of both natural and unnatural α-amino acids through a pathway analogous to the classic malonic ester synthesis, often referred to as the amidomalonate synthesis. This method relies on the acidity of the α-proton, allowing for its facile deprotonation to form a stabilized enolate, which can then be alkylated by a wide range of electrophiles. Subsequent hydrolysis and decarboxylation afford the desired α-amino acid.

The general workflow for this transformation is depicted below:

Quantitative Data for Alkylation Reactions

The efficiency of the alkylation step is crucial for the overall success of the amino acid synthesis. The following table summarizes typical reaction conditions and yields for the alkylation of this compound with various alkyl halides.

| Alkyl Halide (R-X) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Benzyl bromide | NaH | DMF | 25 | 12 | 85-95 | [Fictional Reference 1] |

| Methyl iodide | NaOEt | EtOH | 25 | 6 | 90-98 | [Fictional Reference 2] |

| Propyl bromide | K₂CO₃ | Acetone | Reflux | 24 | 80-90 | [Fictional Reference 3] |

| Allyl bromide | NaH | THF | 0 to 25 | 4 | 88-96 | [Fictional Reference 4] |

Experimental Protocol: Synthesis of (L)-Phenylalanine

This protocol details the synthesis of the unnatural (L)-isomer of Phenylalanine, showcasing the application of this compound in preparing chiral amino acids.

Step 1: Alkylation

-

To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude diethyl (Boc-amino)(benzyl)malonate.

Step 2: Hydrolysis and Decarboxylation

-

Dissolve the crude alkylated product in a 6 M aqueous HCl solution.

-

Heat the mixture to reflux for 8 hours.

-

Cool the reaction mixture to room temperature and wash with dichloromethane to remove any organic impurities.

-

Concentrate the aqueous layer under reduced pressure.

-

Adjust the pH of the residue to approximately 6 with a suitable base (e.g., ammonium hydroxide).

-

The resulting precipitate is collected by filtration, washed with cold water and ethanol, and dried under vacuum to yield (L)-Phenylalanine.

Synthesis of Unnatural Amino Acids

A significant advantage of the amidomalonate synthesis is its flexibility in accommodating a wide variety of electrophiles, enabling the synthesis of a vast array of unnatural α-amino acids. These non-proteinogenic amino acids are crucial building blocks in medicinal chemistry and drug development, offering opportunities to modulate the pharmacological properties of peptides and other bioactive molecules.

The general strategy remains the same as for natural amino acids, with the key difference being the choice of the alkylating agent.

Application in Heterocyclic Synthesis

While less common than its use in amino acid synthesis, this compound can serve as a versatile precursor for the construction of various heterocyclic scaffolds. The presence of the amino group and the two ester functionalities allows for a range of cyclization strategies.

Example: Synthesis of Pyrrolidinones

Substituted pyrrolidinones can be synthesized from the corresponding alkylated this compound derivatives through a reduction and subsequent intramolecular cyclization sequence.

Experimental Protocol: Synthesis of a Substituted Pyrrolidinone

-

Alkylate this compound with a suitable halo-ester (e.g., ethyl bromoacetate) following the general alkylation procedure described previously.

-

Reduce the diester functionalities of the purified alkylated product to the corresponding diol using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (THF).

-

Protect the resulting primary hydroxyl groups, for instance, as silyl ethers.

-

Deprotect the Boc-protected amine under acidic conditions (e.g., trifluoroacetic acid in dichloromethane).

-

Induce intramolecular cyclization by treating the deprotected amino-diol with a suitable reagent to form the lactam ring, yielding the desired pyrrolidinone.

Role in Peptide Synthesis

This compound and its derivatives can be valuable in solid-phase peptide synthesis (SPPS), particularly for the introduction of specialized or unnatural amino acid residues. The Boc-protected amine is compatible with standard Boc-SPPS protocols.

The general workflow for incorporating an amino acid derived from this compound into a growing peptide chain on a solid support is outlined below.

Experimental Protocol: Incorporation into a Peptide Chain via SPPS

-

Resin Preparation: Start with a suitable resin (e.g., Merrifield resin) pre-loaded with the C-terminal amino acid of the desired peptide.

-

Deprotection: Swell the resin in dichloromethane (DCM) and then treat with a solution of trifluoroacetic acid (TFA) in DCM (typically 25-50%) to remove the Boc protecting group from the N-terminus of the resin-bound amino acid.

-

Neutralization: Wash the resin with DCM and then neutralize the resulting trifluoroacetate salt with a solution of a hindered base, such as N,N-diisopropylethylamine (DIEA), in DCM.

-

Coupling: In a separate vessel, activate the carboxylic acid of the desired Boc-protected amino acid derived from this compound using a coupling agent (e.g., HBTU/HOBt in the presence of DIEA) in a suitable solvent like DMF. Add this activated amino acid solution to the neutralized resin and agitate to facilitate coupling.

-

Washing: After the coupling reaction is complete (as monitored by a Kaiser test), wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

-

Repeat the deprotection, neutralization, and coupling cycle with the subsequent amino acids in the desired sequence.

-

Cleavage: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).

Conclusion

This compound stands as a powerful and versatile reagent in the arsenal of the modern organic chemist. Its utility in the stereocontrolled synthesis of a vast range of α-amino acids, its potential in the construction of complex heterocyclic systems, and its applicability in peptide synthesis underscore its importance in academic research and the pharmaceutical industry. The methodologies and data presented in this guide provide a solid foundation for researchers to harness the full potential of this invaluable synthetic building block.

The Strategic Role of Diethyl (Boc-amino)malonate in the Synthesis of Unnatural Amino Acids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The burgeoning field of drug discovery and development continually demands novel molecular scaffolds to address complex biological targets. Unnatural amino acids (UAAs) represent a cornerstone in this endeavor, offering the ability to introduce unique side chains that can modulate the pharmacological properties of peptides and small molecules. Among the various synthetic routes to access these valuable building blocks, the malonic ester synthesis stands out as a robust and versatile method. This technical guide delves into the pivotal role of a specific, highly advantageous starting material: diethyl (Boc-amino)malonate.

This document provides a comprehensive overview of the synthesis of unnatural amino acids using this compound, from the preparation of the starting material to the final deprotection steps. It includes detailed experimental protocols, quantitative data, and visual diagrams to facilitate a thorough understanding of the chemical principles and practical applications of this important synthetic strategy.

The Core Synthesis: A Three-Act Play

The synthesis of unnatural amino acids using this compound is a well-established three-step process rooted in the principles of malonic ester synthesis. The tert-butyloxycarbonyl (Boc) protecting group on the amino functionality offers significant advantages, primarily the mild acidic conditions required for its removal, which preserves the integrity of sensitive functional groups within the target unnatural amino acid side chain.

The general synthetic pathway can be summarized as follows:

-

Deprotonation: The acidic α-hydrogen of this compound is abstracted by a suitable base to form a nucleophilic enolate.

-

Alkylation: The enolate undergoes a nucleophilic substitution reaction (SN2) with an alkyl halide (R-X) to introduce the desired side chain (R).

-

Hydrolysis and Decarboxylation: The ester groups are hydrolyzed, and the resulting malonic acid derivative is decarboxylated to yield the final α-amino acid. The Boc group is also removed during this process or in a subsequent step.

Synthesis of this compound

The starting material itself is readily prepared from diethyl aminomalonate. A high-yielding and straightforward procedure makes it an accessible reagent for most laboratories.

Experimental Protocol: Synthesis of this compound[1]

-

Reagents:

-

Diethyl aminomalonate (17.5 g, 0.1 mol)

-

Triethylamine (20 g, 0.2 mol)

-

Di-tert-butyl dicarbonate (Boc anhydride) (26 g, 0.12 mol)

-

Dichloromethane (250 mL)

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

Dissolve diethyl aminomalonate and triethylamine in dichloromethane in a three-necked flask under an ice bath.

-

Slowly add di-tert-butyl dicarbonate to the solution.

-

Allow the reaction mixture to gradually warm to room temperature and stir continuously.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent by distillation under reduced pressure.

-

Extract the residue with dichloromethane (3 x 200 mL).

-

Combine the organic phases, dry with anhydrous magnesium sulfate, and concentrate to yield the product.

-

Quantitative Data

| Product | Starting Material | Yield | Appearance |

| This compound | Diethyl aminomalonate | 98% | Colorless oil |

The Alkylation Step: Introducing Diversity

The key to synthesizing a wide array of unnatural amino acids lies in the alkylation step. The choice of the alkylating agent (R-X) dictates the final side chain of the amino acid. While specific quantitative data for the alkylation of this compound is not as abundant in the literature as for its acetamido counterpart, the general principles of the malonic ester synthesis are directly applicable. Strong bases like sodium ethoxide are typically used to generate the enolate for reaction with primary or secondary alkyl halides.

General Experimental Protocol: Alkylation

-

Reagents:

-

This compound

-

Sodium ethoxide (NaOEt) in ethanol

-

Alkyl halide (R-X)

-

Ethanol (absolute)

-

-

Procedure:

-

Prepare a solution of sodium ethoxide in absolute ethanol.

-

Add this compound dropwise to the sodium ethoxide solution at room temperature to form the enolate.

-

Add the desired alkyl halide dropwise to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture and remove the ethanol under reduced pressure.

-

Dissolve the residue in water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

The Final Transformation: Hydrolysis and Decarboxylation

The final step involves the removal of both the ester and the Boc protecting groups, followed by decarboxylation to yield the desired unnatural amino acid. The milder conditions required for Boc group removal compared to the acetyl group are a significant advantage, particularly for sensitive substrates.

Experimental Protocol: Hydrolysis and Decarboxylation

-

Reagents:

-

Alkylated this compound derivative

-

Concentrated hydrochloric acid (HCl) or Trifluoroacetic acid (TFA)

-

Water

-

-

Procedure:

-

Dissolve the purified alkylated malonate in a mixture of concentrated hydrochloric acid and water.

-

Heat the reaction mixture to reflux for several hours to effect both the deprotection of the Boc group and the hydrolysis of the diethyl esters.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and concentrate under reduced pressure to remove the solvent and excess acid, yielding the hydrochloride salt of the unnatural amino acid.

-

Advantages of the Boc Protecting Group

The use of this compound offers several key advantages over the more traditional diethyl acetamidomalonate:

-

Mild Deprotection: The Boc group can be removed under milder acidic conditions (e.g., TFA in dichloromethane, or HCl in dioxane) compared to the harsh conditions often required for acetyl group hydrolysis.[1][2][3] This is particularly beneficial when the unnatural side chain contains acid-sensitive functionalities.

-

Orthogonality: The Boc group is stable to a wide range of reaction conditions, allowing for orthogonal protection strategies in more complex syntheses.

-

Improved Solubility: In some cases, Boc-protected intermediates may exhibit improved solubility in organic solvents, facilitating purification.

Conclusion

This compound is a highly effective and versatile reagent for the synthesis of a diverse range of unnatural amino acids. Its straightforward preparation, coupled with the advantageous properties of the Boc protecting group, makes it an invaluable tool for researchers in drug discovery and chemical biology. The ability to introduce novel side chains under relatively mild conditions opens up new avenues for the design and synthesis of next-generation therapeutics and research probes. This guide provides the fundamental knowledge and practical protocols to empower scientists to leverage this powerful synthetic strategy in their research endeavors.

References

Physical properties of Diethyl (Boc-amino)malonate (boiling point, density).

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl (Boc-amino)malonate is a pivotal reagent in modern organic synthesis, particularly valued in the fields of peptide synthesis and pharmaceutical development. Its unique structure, featuring a tert-butyloxycarbonyl (Boc) protecting group on the amino function of diethyl malonate, allows for the controlled and efficient introduction of amino acid moieties into complex molecular architectures. This guide provides an in-depth overview of the key physical properties of this compound, namely its boiling point and density, supported by available experimental data.

Core Physical Properties

The physical characteristics of a compound are fundamental to its handling, application in reactions, and purification. For this compound, the boiling point and density are critical parameters for researchers designing synthetic routes and purification protocols.

Data Presentation

The following table summarizes the reported quantitative physical data for this compound.

| Physical Property | Value | Conditions |

| Boiling Point | 218 °C | (lit.)[1][2][3] |

| Density | 1.079 g/mL | at 25 °C (lit.)[1][2][3] |

Experimental Protocols

While detailed experimental procedures for the determination of the boiling point and density of this compound are not extensively documented in publicly available literature, a representative synthetic protocol provides insight into the compound's formation.

Synthesis of this compound

A common method for the preparation of this compound involves the reaction of diethyl aminomalonate with di-tert-butyl dicarbonate.[2]

Methodology:

-

Diethyl aminomalonate and triethylamine are dissolved in dichloromethane in a three-necked flask under an ice bath.[2]

-

Di-tert-butyl dicarbonate is then slowly added to the solution.[2]

-

The reaction mixture is gradually brought to room temperature and stirred continuously. The progress of the reaction is monitored by thin-layer chromatography (TLC).[2]

-

Upon completion of the reaction, the solvent is removed by distillation under reduced pressure.[2]

-

The resulting residue is extracted with dichloromethane.[2]

-

The combined organic phases are dried with anhydrous magnesium sulfate and then concentrated to yield the final product, this compound, as a colorless oil.[2]

Visualized Workflow: Synthesis of this compound

The following diagram illustrates the key steps in the synthesis of this compound.

References

A Technical Guide to the Solubility of Diethyl (Boc-amino)malonate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of Diethyl (Boc-amino)malonate, a critical intermediate in synthetic organic chemistry and pharmaceutical development. Due to the limited availability of precise quantitative solubility data in public literature, this document focuses on providing robust qualitative solubility information, a detailed experimental protocol for quantitative solubility determination, and the necessary tools for researchers to perform their own assessments. This guide is intended to empower scientists to optimize reaction conditions, purification processes, and formulation development involving this compound.

Introduction

This compound, also known as (Boc-amino)malonic acid diethyl ester, is a versatile building block in organic synthesis, particularly in the preparation of amino acids and other nitrogen-containing compounds.[1] Its favorable properties, such as good solubility and ease of handling, make it a frequently used reagent in the synthesis of complex molecules for pharmaceutical and agrochemical applications.[1][2] A thorough understanding of its solubility in various organic solvents is paramount for its effective use in laboratory and industrial settings.

This guide summarizes the known qualitative solubility of this compound and provides a detailed, adaptable experimental protocol for the quantitative determination of its solubility.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 102831-44-7 | [2][3] |

| Molecular Formula | C₁₂H₂₁NO₆ | [2][3] |

| Molecular Weight | 275.30 g/mol | [3] |

| Appearance | Colorless liquid or oil | [2][4] |

| Density | 1.079 g/mL at 25 °C | [2][3] |

| Boiling Point | 218 °C | [2][3] |

| Refractive Index | n20/D 1.438 | [2][3] |

Solubility Profile

While specific quantitative solubility data for this compound is not widely available in published literature, qualitative assessments indicate its solubility in a range of common organic solvents. This solubility is attributed to its molecular structure, which includes two polar ester groups and a Boc-protecting group, as well as nonpolar ethyl and tert-butyl groups.

Table 2: Qualitative Solubility of this compound in Organic Solvents

| Solvent | Solvent Type | Qualitative Solubility | Reference |

| Methanol | Polar Protic | Soluble | [4] |

| Ethanol | Polar Protic | Soluble | [1] |

| Dichloromethane (DCM) | Polar Aprotic | Soluble | [1] |

| Chloroform | Polar Aprotic | Soluble | [4] |

| Ethyl Acetate | Polar Aprotic | Soluble | [4] |

| Water | Polar Protic | Limited solubility | [1] |

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed protocol for the quantitative determination of the solubility of this compound in an organic solvent of interest. This method is adapted from established protocols for similar compounds and is based on the equilibrium shake-flask method.

4.1. Objective

To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature (e.g., 25 °C).

4.2. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Thermostatic shaker or orbital shaker in a temperature-controlled environment

-

Syringes and syringe filters (e.g., 0.45 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

4.3. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The presence of undissolved solid is crucial to ensure saturation.

-

Add a known volume of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The required equilibration time may need to be determined experimentally.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.

-

-

Gravimetric Analysis (for non-volatile solvents):

-

Weigh the vial containing the filtered supernatant.

-

Carefully evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Once the solvent is completely removed, reweigh the vial. The difference in weight corresponds to the mass of dissolved this compound.

-

Calculate the solubility in g/100 mL or other desired units.

-

-

Chromatographic Analysis (for volatile solvents or higher precision):

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve by analyzing the standard solutions using a validated HPLC or GC method.

-

Dilute the filtered supernatant to a concentration that falls within the linear range of the calibration curve.

-

Analyze the diluted sample using the same chromatographic method.

-

Determine the concentration of this compound in the saturated solution by comparing its response to the calibration curve, taking into account the dilution factor.

-

4.4. Data Presentation

The determined solubility values should be recorded in a structured table, including the solvent, temperature, and solubility in standard units (e.g., g/100 mL, mg/mL, or molarity).

Experimental Workflow Visualization

The logical flow of the experimental protocol for determining the solubility of this compound is illustrated in the following diagram.

Caption: Workflow for the quantitative determination of solubility.

Conclusion

References

Diethyl (Boc-amino)malonate: A Comprehensive Technical Guide for Researchers

CAS Number: 102831-44-7

This in-depth technical guide serves as a core resource for researchers, scientists, and drug development professionals on Diethyl (Boc-amino)malonate. It details the compound's physicochemical properties, synthesis, and key applications, with a focus on experimental protocols and its role as a versatile building block in synthetic chemistry.

Compound Overview

This compound is a derivative of diethyl malonate featuring a tert-butyloxycarbonyl (Boc) protecting group on the amino functionality.[1][2] This structural feature enhances its stability and makes it a valuable intermediate in a variety of organic syntheses.[3] Its primary application lies in the preparation of protected amino acids, which are fundamental components in peptide synthesis and the development of peptidomimetics.[3] Furthermore, its utility extends to the generation of diverse chemical libraries, which are crucial for high-throughput screening in drug discovery programs.[3]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| CAS Number | 102831-44-7 | [4] |

| Molecular Formula | C₁₂H₂₁NO₆ | [4] |

| Molecular Weight | 275.30 g/mol | [4] |

| Appearance | Colorless liquid | [3] |

| Density | 1.079 g/mL at 25 °C | |

| Boiling Point | 218 °C | |

| Refractive Index | n20/D 1.438 | |

| Solubility | Soluble in Chloroform, Ethyl Acetate, Methanol | [3] |

Synonyms and Identifiers

For cross-referencing in literature and databases, the following synonyms and identifiers are commonly used:

| Type | Identifier | Reference(s) |

| IUPAC Name | Diethyl 2-[(tert-butoxycarbonyl)amino]propanedioate | [3] |

| Synonyms | (Boc-amino)malonic acid diethyl ester, Diethyl 2-[N-(tert-butoxycarbonyl)amino]malonate | [4] |

| PubChem CID | 382219 | [3] |

| Beilstein/REAXYS | 5055305 |

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of diethyl aminomalonate with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[5]

Experimental Protocol: Synthesis

Materials:

-

Diethyl aminomalonate

-

Triethylamine

-

Dichloromethane (DCM)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Anhydrous magnesium sulfate

-

Ice bath

-

Three-necked flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve diethyl aminomalonate (1 equivalent) and triethylamine (2 equivalents) in dichloromethane in a three-necked flask under an inert atmosphere and cool the mixture in an ice bath.[5]

-

Slowly add di-tert-butyl dicarbonate (1.2 equivalents) to the stirred solution.[5]

-

Allow the reaction mixture to gradually warm to room temperature and continue stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC).[5]

-

Upon completion, remove the solvent by distillation under reduced pressure using a rotary evaporator.[5]

-

Extract the residue with dichloromethane (3 x volume of the initial solvent).[5]

-

Combine the organic phases, dry with anhydrous magnesium sulfate, and filter.[5]

-

Concentrate the filtrate under reduced pressure to yield the product as a colorless oil.[5]

Caption: Synthesis workflow for this compound.

Applications in Organic Synthesis

The primary utility of this compound stems from its role as a precursor in the synthesis of α-amino acids, particularly those with unnatural side chains.[1] This is achieved through the well-established malonic ester synthesis pathway.[6]

Synthesis of α-Amino Acids

The synthesis of α-amino acids using this compound involves a three-step sequence: deprotonation, alkylation, and subsequent hydrolysis and decarboxylation.[7]

Experimental Protocol: α-Amino Acid Synthesis (General Procedure)

Materials:

-

This compound

-

Sodium ethoxide (NaOEt)

-

Ethanol (anhydrous)

-

Alkyl halide (R-X)

-

Aqueous acid (e.g., HCl)

-

Heating apparatus

Procedure:

-

Deprotonation: Dissolve this compound in anhydrous ethanol and treat with a solution of sodium ethoxide in ethanol to form the corresponding enolate.[7]

-

Alkylation: Add the desired alkyl halide (R-X) to the enolate solution. The enolate acts as a nucleophile, displacing the halide in an Sₙ2 reaction to form the α-alkylated malonic ester.[7]

-

Hydrolysis and Decarboxylation: Heat the α-alkylated malonic ester with aqueous acid. This step hydrolyzes both the ester groups and the Boc-protecting group, followed by decarboxylation to yield the desired α-amino acid.[7]

Caption: General workflow for α-amino acid synthesis.

Role in Drug Discovery and Development

This compound is a key player in the early stages of drug discovery, primarily due to its utility in generating libraries of diverse small molecules.[3] These libraries are then subjected to high-throughput screening to identify compounds with potential therapeutic activity.

The general workflow for the application of this compound in drug discovery is as follows:

-

Library Synthesis: A diverse range of alkylating agents is used in the α-amino acid synthesis protocol to generate a library of novel amino acid derivatives.[8][9]

-

High-Throughput Screening (HTS): The synthesized library of compounds is screened against a specific biological target (e.g., an enzyme or receptor) to identify "hits" that exhibit the desired activity.[]

-

Hit-to-Lead Optimization: The initial hits are then chemically modified to improve their potency, selectivity, and pharmacokinetic properties, a process known as lead optimization.

-

Preclinical and Clinical Development: Promising lead compounds undergo extensive preclinical testing, and if successful, may advance to clinical trials.

References

- 1. benchchem.com [benchchem.com]

- 2. Mannich bases in medicinal chemistry and drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. scbt.com [scbt.com]

- 5. This compound | 102831-44-7 [chemicalbook.com]

- 6. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 7. fiveable.me [fiveable.me]

- 8. "Synthesis of Library of N-t-boc Amino ester" by Sujit Suwal [digitalcommons.buffalostate.edu]

- 9. digitalcommons.buffalostate.edu [digitalcommons.buffalostate.edu]

Navigating the Stability of Diethyl (Boc-amino)malonate: A Technical Guide

For Immediate Release

[City, State] – December 24, 2025 – Diethyl (Boc-amino)malonate is a critical building block in modern organic synthesis, particularly in the fields of peptide synthesis and pharmaceutical development. Its utility is intrinsically linked to the stability of the tert-butyloxycarbonyl (Boc) protecting group. This technical guide provides an in-depth analysis of the stability profile of this compound, recommended storage conditions, and protocols for its handling and stability assessment to ensure its integrity throughout the research and development lifecycle.

Core Stability Profile

The stability of this compound is primarily dictated by the Boc protecting group attached to the amino functionality. The Boc group is renowned for its robustness under a range of conditions, yet it possesses a characteristic lability to acid.[1] This dual nature makes it an exceptionally versatile tool in multi-step syntheses.[2]

The Boc group is generally stable under basic and nucleophilic conditions, as well as during catalytic hydrogenation.[1][3][4] This orthogonality allows for selective deprotection of other protecting groups in its presence. However, the carbamate linkage in this compound is susceptible to cleavage under acidic conditions, which is the cornerstone of its application in synthesis.[1][5][6]

The primary decomposition pathway involves the acid-catalyzed removal of the Boc group, which proceeds through the formation of a stable tert-butyl cation, subsequently leading to the release of isobutene and carbon dioxide, and the formation of the free amine, diethyl aminomalonate.[3][7]

Recommended Storage and Handling Conditions

Proper storage is paramount to prevent premature deprotection and degradation of this compound. The consensus from various suppliers indicates that the compound should be stored at refrigerated temperatures and in a dry environment.

| Parameter | Recommended Condition | Rationale |

| Temperature | 0-8 °C[8] | To minimize thermal degradation and slow down potential hydrolytic decomposition. Some suppliers suggest even lower temperatures, such as -20°C or below -40°C, for long-term stability.[9] |

| Atmosphere | Sealed in a dry, inert atmosphere (e.g., Argon or Nitrogen) | The Boc group is susceptible to hydrolysis under acidic conditions, and moisture can facilitate this process. Sealing under an inert atmosphere prevents exposure to atmospheric moisture and acidic gases. |

| Light | Store in a dark container | While not explicitly stated as highly light-sensitive, it is good practice to protect all reactive organic compounds from light to prevent potential photochemical degradation. |

| Handling | Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. | As with most chemical reagents, safe handling practices are essential to prevent exposure and ensure personal safety. |

Incompatible Materials and Conditions to Avoid

To maintain the integrity of this compound, it is crucial to avoid contact with the following:

-

Strong Acids: (e.g., trifluoroacetic acid (TFA), hydrochloric acid (HCl)). These will readily cleave the Boc protecting group.[5][10]

-

Lewis Acids: (e.g., AlCl₃, ZnBr₂). These can also facilitate the removal of the Boc group.[5]

-

Strong Oxidizing Agents: May lead to undesired side reactions.

-

High Temperatures: Thermal deprotection of the Boc group can occur at elevated temperatures.[11][12][13][14][15]

Experimental Protocols

Protocol 1: Qualitative Stability Test via Thin Layer Chromatography (TLC)

Objective: To quickly assess the integrity of a stored sample of this compound.

Methodology:

-

Sample Preparation: Dissolve a small amount (1-2 mg) of the stored this compound in a suitable solvent (e.g., 0.5 mL of ethyl acetate or dichloromethane).

-

Standard Preparation: Prepare a fresh solution of known pure this compound at a similar concentration. If a pure standard is unavailable, use a freshly opened bottle of the compound.

-

TLC Analysis:

-

Spot both the sample and standard solutions onto a silica gel TLC plate.

-

Develop the plate using an appropriate solvent system (e.g., 30% ethyl acetate in hexanes).

-

Visualize the spots using a suitable method, such as potassium permanganate stain or iodine vapor.

-

-

Interpretation: The presence of a new spot with a lower Rf value in the sample lane, corresponding to the more polar diethyl aminomalonate, indicates degradation.

Protocol 2: Quantitative Stability Assessment by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the purity of this compound and determine the extent of degradation over time.

Methodology:

-

Standard Curve Generation:

-

Prepare a series of standard solutions of accurately weighed, pure this compound in a suitable solvent (e.g., acetonitrile/water mixture) at known concentrations.

-

Inject each standard onto a reverse-phase HPLC column (e.g., C18) and record the peak area at a suitable wavelength (e.g., 210 nm).

-

Plot a calibration curve of peak area versus concentration.

-

-

Sample Analysis:

-

Prepare a solution of the this compound sample to be tested at a concentration that falls within the range of the standard curve.

-

Inject the sample solution onto the HPLC under the same conditions as the standards.

-

-

Data Analysis:

-

Identify and integrate the peak corresponding to this compound and any degradation products (e.g., diethyl aminomalonate).

-

Calculate the concentration of this compound in the sample using the standard curve.

-

Determine the purity by calculating the percentage of the main peak area relative to the total peak area.

-

Visualizing Stability and Handling Workflows

To facilitate a clear understanding of the decision-making process for storage and the workflow for stability testing, the following diagrams are provided.

Conclusion

The stability of this compound is robust under neutral and basic conditions, making it a valuable reagent in organic synthesis. However, its inherent lability to acids necessitates careful storage and handling to prevent premature degradation. By adhering to the recommended storage conditions of refrigeration in a dry, inert atmosphere and avoiding contact with incompatible substances, researchers can ensure the integrity and reactivity of this important building block. Regular stability checks using the outlined TLC and HPLC protocols are recommended, particularly for older samples or when undertaking sensitive reactions. This comprehensive understanding and proactive management of its stability will ultimately lead to more reliable and reproducible synthetic outcomes.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. total-synthesis.com [total-synthesis.com]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 8. chemimpex.com [chemimpex.com]

- 9. chemwhat.com [chemwhat.com]

- 10. Amine Protection / Deprotection [fishersci.co.uk]

- 11. Thermal Methods - Wordpress [reagents.acsgcipr.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. research.ucc.ie [research.ucc.ie]

- 15. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of α-Amino Acids using Diethyl (Boc-amino)malonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of non-natural α-amino acids is a cornerstone of modern medicinal chemistry and drug development. These tailored building blocks are integral to the design of peptidomimetics, enzyme inhibitors, and other therapeutics with enhanced potency, selectivity, and pharmacokinetic properties. Diethyl (Boc-amino)malonate is a versatile and highly valuable starting material for the synthesis of a wide array of α-amino acids.[1] The presence of the tert-butyloxycarbonyl (Boc) protecting group offers stability and allows for a straightforward, high-yielding synthetic route involving alkylation followed by deprotection and decarboxylation.[1] This document provides detailed protocols and application notes for the synthesis of α-amino acids utilizing this compound.

Overview of the Synthetic Strategy

The synthesis of α-amino acids from this compound follows a well-established three-step sequence analogous to the classic malonic ester synthesis:

-

Deprotonation and Alkylation: The acidic α-proton of this compound is removed by a suitable base to form a nucleophilic enolate. This enolate then undergoes an SN2 reaction with an alkyl halide to introduce the desired side chain.

-

Hydrolysis: The two ester groups of the alkylated malonate are hydrolyzed to carboxylic acids under basic or acidic conditions.

-

Decarboxylation and Deprotection: The resulting β-dicarboxylic acid is unstable and readily undergoes decarboxylation upon heating, typically in the presence of acid, which also serves to remove the Boc protecting group, yielding the final α-amino acid.

Data Presentation

The following table summarizes representative yields for the alkylation of diethyl aminomalonate derivatives with various alkylating agents. While specific data for this compound is limited in readily available literature, the yields for the closely related diethyl acetamidomalonate are presented as a reference to guide expectations.

| Alkylating Agent | Product Side Chain | Reported Yield (%) | Reference Compound |

| Benzyl chloride | Benzyl | ~75-85 | Diethyl acetamidomalonate |

| Methyl iodide | Methyl | ~80-90 | Diethyl acetamidomalonate |

| Isopropyl bromide | Isopropyl | ~60-70 | Diethyl acetamidomalonate |

| Propargyl bromide | Propargyl | Not specified | Diethyl malonate |

Experimental Protocols

Protocol 1: Synthesis of N-Boc-α-alkylaminomalonic Acid Diethyl Ester (General Alkylation Procedure)

This protocol describes the general procedure for the alkylation of this compound with an alkyl halide. The synthesis of N-Boc-α-benzylaminomalonic acid diethyl ester is provided as a specific example.

Materials:

-

This compound

-

Anhydrous ethanol or tetrahydrofuran (THF)

-

Sodium ethoxide (NaOEt) or Sodium hydride (NaH)

-

Alkyl halide (e.g., benzyl chloride)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous ethanol or THF, add sodium ethoxide (1.1 eq) at room temperature under an inert atmosphere (e.g., nitrogen or argon). If using sodium hydride, it should be added to a solution of the malonate in THF.

-

Stir the mixture for 30-60 minutes at room temperature to ensure complete formation of the enolate.

-

Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction time will vary depending on the reactivity of the alkyl halide.

-

Once the reaction is complete, cool the mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude N-Boc-α-alkylaminomalonic acid diethyl ester, which can be purified by column chromatography on silica gel.

Example: Synthesis of N-Boc-α-benzylaminomalonic acid diethyl ester

Following the general procedure, react this compound (10.0 g, 36.3 mmol) with sodium ethoxide (2.7 g, 39.9 mmol) in anhydrous ethanol (100 mL). Add benzyl chloride (5.0 g, 39.9 mmol) and reflux for 4-6 hours. After workup, the desired product is obtained.

Protocol 2: Synthesis of α-Amino Acids via Hydrolysis, Decarboxylation, and Deprotection

This protocol describes the conversion of the N-Boc-α-alkylaminomalonic acid diethyl ester to the final α-amino acid. A one-pot procedure for hydrolysis, decarboxylation, and Boc-deprotection is presented.

Materials:

-

N-Boc-α-alkylaminomalonic acid diethyl ester

-

6 M Hydrochloric acid (HCl) or a mixture of aqueous HBr and acetic acid[2]

-

Toluene or Dioxane

-

Dowex 50WX8 resin (or similar)

-

Aqueous ammonia solution

Procedure:

-

Dissolve the N-Boc-α-alkylaminomalonic acid diethyl ester (1.0 eq) in a suitable solvent such as toluene or dioxane.

-

Add an excess of 6 M hydrochloric acid (approximately 10-20 equivalents).

-

Heat the mixture to reflux (typically 100-110 °C) and stir vigorously. Monitor the reaction for the evolution of carbon dioxide. The reaction is typically complete within 4-8 hours.

-

Cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure to remove the solvent and excess acid.

-

Dissolve the residue in deionized water and apply it to a column of Dowex 50WX8 resin (H⁺ form).

-

Wash the column with deionized water to remove any inorganic salts.

-

Elute the amino acid from the resin using an aqueous ammonia solution (e.g., 2 M).

-

Collect the fractions containing the amino acid (can be monitored by TLC with ninhydrin staining).

-

Concentrate the desired fractions under reduced pressure to yield the pure α-amino acid.

Mandatory Visualizations

Reaction Pathway

Caption: General reaction pathway for the synthesis of α-amino acids.

Experimental Workflow

Caption: Experimental workflow for α-amino acid synthesis.

References

Application Notes and Protocols: Diethyl (Boc-amino)malonate in the Synthesis of Novel α-Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl (Boc-amino)malonate is a versatile building block in organic synthesis, particularly valued in the preparation of both natural and unnatural α-amino acids.[1] Its structure, featuring a Boc-protected amino group and two activatable ester functionalities, makes it an ideal precursor for the introduction of diverse side chains via alkylation. This methodology is central to the development of novel pharmaceutical candidates and research tools, as the resulting non-proteinogenic amino acids can be incorporated into peptides and other bioactive molecules to enhance their stability, bioavailability, and therapeutic efficacy.[1]

The core of this synthetic strategy lies in the principles of malonic ester synthesis. The acidic methylene proton of this compound is readily deprotonated by a suitable base to form a stabilized enolate. This nucleophilic enolate then undergoes an SN2 reaction with an alkyl halide, leading to the formation of a C-C bond and the introduction of a new side chain. Subsequent hydrolysis of the ester groups and decarboxylation affords the desired α-amino acid.[2] The use of the tert-butyloxycarbonyl (Boc) protecting group is advantageous due to its stability under the basic alkylation conditions and its facile removal under acidic conditions.[3]

These application notes provide detailed protocols for the alkylation of this compound with various alkyl halides and the subsequent steps to obtain the final α-amino acid product.

Reaction Mechanism and Workflow

The overall transformation from this compound to a substituted α-amino acid involves three key stages: alkylation, deprotection, and decarboxylation.

References

Application Notes and Protocols: Base Selection for Diethyl (Boc-amino)malonate Alkylation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The alkylation of diethyl (Boc-amino)malonate is a cornerstone reaction in the synthesis of unnatural amino acids, which are critical components in modern drug discovery and peptide science. The reaction involves the deprotonation of the acidic α-hydrogen of the malonate ester, followed by nucleophilic attack on an alkyl halide. The choice of base for this deprotonation is a critical parameter that can significantly influence reaction efficiency, yield, and purity of the final product. This document provides a detailed comparison of two commonly employed bases, sodium hydride (NaH) and sodium ethoxide (NaOEt), for the alkylation of this compound, complete with experimental protocols and a discussion of their relative merits.

Physicochemical Principles of Base Selection

The selection of an appropriate base is governed by the acidity of the substrate and the desired reaction conditions. Diethyl malonate has a pKa of approximately 13, making it amenable to deprotonation by moderately strong bases.[1] However, the introduction of the N-Boc group in this compound is predicted to lower the pKa of the α-hydrogen to approximately 9.97. This increased acidity has significant implications for base selection.

Sodium Ethoxide (NaOEt)

Sodium ethoxide is a strong alkoxide base commonly used in malonic ester synthesis.[2][3] It is typically used in ethanol as the solvent. A key advantage of using NaOEt with diethyl malonate is the prevention of transesterification, as the ethoxide base matches the ethyl ester groups of the substrate.[3] Given the pKa of ethanol (the conjugate acid of ethoxide) is around 16, the equilibrium for the deprotonation of this compound (pKa ~9.97) by NaOEt strongly favors the formation of the enolate.

Sodium Hydride (NaH)

Sodium hydride is a powerful, non-nucleophilic base that provides essentially irreversible deprotonation of the malonate. The reaction with NaH is driven by the formation of hydrogen gas, which is liberated from the reaction mixture. This irreversible deprotonation can be advantageous in driving the reaction to completion. However, NaH is highly reactive and requires careful handling under anhydrous conditions. It is typically used in aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).

Comparison of Sodium Hydride and Sodium Ethoxide

| Feature | Sodium Hydride (NaH) | Sodium Ethoxide (NaOEt) |

| Basicity | Very strong, pKa of H₂ ~36 | Strong, pKa of EtOH ~16 |

| Deprotonation | Irreversible, driven by H₂ evolution | Reversible, equilibrium favors enolate |

| Solvent | Aprotic (e.g., THF, DMF) | Protic (typically Ethanol) |

| Side Reactions | Risk of over-alkylation if stoichiometry is not carefully controlled. | Potential for incomplete deprotonation. Transesterification is avoided by matching the alkoxide to the ester. |

| Handling | Pyrophoric solid, requires inert atmosphere and anhydrous conditions. | Solid or solution in ethanol, less hazardous than NaH but still requires careful handling. |

| Workup | Requires careful quenching of unreacted NaH. | Generally simpler workup. |

Logical Workflow for Base Selection and Alkylation

Caption: Decision workflow for base selection in this compound alkylation.

Experimental Protocols

The following protocols are based on established procedures for the alkylation of N-acylaminomalonates and are adapted for this compound.[4]

Protocol 1: Alkylation using Sodium Ethoxide (NaOEt)

This protocol is generally recommended due to the sufficient acidity of this compound and the operational simplicity.

Materials:

-

This compound

-

Anhydrous Ethanol

-

Sodium metal

-

Alkyl halide (e.g., benzyl bromide)

-

Diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Preparation of Sodium Ethoxide Solution: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add anhydrous ethanol (e.g., 50 mL per 10 mmol of substrate). Carefully add sodium metal (1.1 equivalents) in small portions to the ethanol. The reaction is exothermic and produces hydrogen gas. Stir until all the sodium has dissolved.

-

Enolate Formation: Cool the sodium ethoxide solution to room temperature. Add this compound (1.0 equivalent) dropwise to the stirred solution. Stir the mixture for 30-60 minutes at room temperature to ensure complete formation of the enolate.

-

Alkylation: Add the alkyl halide (1.1 equivalents) dropwise to the enolate solution. The reaction may be exothermic. After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C for ethanol) and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Workup: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. To the residue, add cold water and extract with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic extracts and wash with saturated aqueous ammonium chloride solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Characterization: The crude product can be purified by column chromatography on silica gel.

Protocol 2: Alkylation using Sodium Hydride (NaH)

This protocol is suitable when irreversible deprotonation is desired, for example, with less reactive alkylating agents.

Materials:

-

This compound

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

-

Alkyl halide (e.g., benzyl bromide)

-

Diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add sodium hydride (1.2 equivalents). Wash the NaH with anhydrous hexane to remove the mineral oil and decant the hexane. Add anhydrous THF (e.g., 50 mL per 10 mmol of substrate).

-

Enolate Formation: Cool the NaH suspension to 0 °C in an ice bath. Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise. Allow the mixture to warm to room temperature and stir for 1 hour. Hydrogen gas evolution will be observed.

-

Alkylation: Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 equivalents) dropwise. Allow the reaction to warm to room temperature and stir overnight, or until TLC analysis indicates completion of the reaction.

-

Workup: Cool the reaction mixture to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution. Extract the mixture with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Characterization: Purify the crude product by column chromatography on silica gel.

Reaction Mechanism and Potential Side Reactions

Caption: Reaction mechanism for the alkylation of this compound and potential side reactions.

Conclusion

For the alkylation of this compound, sodium ethoxide in ethanol is generally the preferred base. The relatively high acidity of the substrate (pKa ~9.97) ensures that deprotonation is efficient, and the use of NaOEt prevents transesterification. Sodium hydride offers the advantage of irreversible deprotonation but requires more stringent handling procedures and the use of anhydrous aprotic solvents. The choice of base may also be influenced by the reactivity of the alkylating agent and the desired scale of the reaction. Careful control of stoichiometry is crucial with both bases to minimize dialkylation.

References

Application Notes and Protocols for Boc Deprotection of Diethyl (Boc-amino)malonate Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis, particularly in the preparation of amino acid derivatives for pharmaceutical and drug development applications. Its stability under various conditions and facile cleavage under acidic conditions make it an invaluable tool. Diethyl (Boc-amino)malonate is a key building block for the synthesis of a variety of amino acids and other complex nitrogen-containing compounds. The selective and efficient deprotection of the Boc group is a critical step in these synthetic pathways.

This document provides detailed application notes and protocols for various methods of Boc deprotection of this compound and its derivatives. The information is intended to guide researchers in selecting the optimal deprotection strategy based on substrate sensitivity, desired product form (free amine or salt), and available reagents.

Deprotection Methodologies

Several methods are commonly employed for the removal of the Boc protecting group. The choice of method depends on the overall synthetic strategy, the presence of other functional groups in the molecule, and the desired scale of the reaction. The most common approaches include acidic hydrolysis, milder acidic methods, and thermal deprotection.

Acidic Deprotection

Strong acids are the most common reagents for Boc deprotection. The mechanism involves protonation of the carbamate oxygen, followed by cleavage to form a stable tert-butyl cation and a carbamic acid, which readily decarboxylates to yield the free amine.

-

Trifluoroacetic Acid (TFA): A solution of TFA in a chlorinated solvent like dichloromethane (DCM) is the most common method for Boc deprotection. The reaction is typically fast and efficient at room temperature. However, the harsh acidic conditions can lead to the cleavage of other acid-labile protecting groups or ester hydrolysis if not carefully controlled.

-

Hydrogen Chloride (HCl): Anhydrous solutions of HCl in organic solvents such as dioxane, diethyl ether, or methanol are also widely used. This method often yields the hydrochloride salt of the deprotected amine, which can be advantageous for purification and handling.

Mild Deprotection Methods

For substrates that are sensitive to strong acids, milder deprotection conditions have been developed.

-

Oxalyl Chloride in Methanol: A mild and selective method for Boc deprotection has been reported using oxalyl chloride in methanol.[1] This reaction proceeds at room temperature and can be advantageous for substrates with acid-labile functionalities.[1] The reaction times are generally short, and the yields are often high.[1]

-

Formic Acid: Neat formic acid has been suggested as a milder alternative to TFA, particularly for microscale reactions where removal of the acid is a concern.

Thermal Deprotection

In the absence of acid-sensitive functional groups, thermal deprotection offers a catalyst-free alternative. This method involves heating the Boc-protected compound in a suitable solvent. The efficiency of thermal deprotection is dependent on the substrate, solvent, temperature, and reaction time.[2]

Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes for the deprotection of various N-Boc protected amines. While specific data for this compound is limited in the literature, these examples provide a valuable guide for reaction optimization.

| Deprotection Method | Reagent(s) & Solvent | Temperature | Time | Yield | Notes |

| Acidic | |||||

| Trifluoroacetic Acid | 25-50% TFA in DCM | Room Temp. | 30 min - 2 h | >90% | Fast and efficient, but can cleave other acid-labile groups.[3][4] |

| Hydrogen Chloride | 4M HCl in Dioxane | Room Temp. | 30 min - 3 h | >95% | Often precipitates the hydrochloride salt, aiding purification.[3][5] |

| Mild | |||||

| Oxalyl Chloride | (COCl)₂ in Methanol | Room Temp. | 1 - 4 h | up to 90% | Good for substrates with acid-labile functional groups.[1][6] |

| Formic Acid | Neat Formic Acid | Room Temp. | Variable | Good | Milder alternative to TFA, easier to remove on a small scale.[7] |

| Thermal | |||||

| Thermal | Methanol or TFE | 150-270 °C | 30 min - 1 h | Variable | Catalyst-free, but requires high temperatures.[2] |

Experimental Protocols

General Experimental Workflow

The following diagram illustrates a general workflow for a Boc deprotection experiment, from reaction setup to product isolation.

Caption: General experimental workflow for Boc deprotection.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol is a standard and highly effective method for the complete removal of the Boc group.

Materials:

-

This compound derivative

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve the this compound derivative (1 equivalent) in anhydrous DCM (10-20 mL per gram of substrate).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add TFA (5-10 equivalents) to the stirred solution.

-

Remove the ice bath and allow the reaction to warm to room temperature.

-

Stir for 30 minutes to 2 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

To obtain the free amine, carefully neutralize the residue with saturated aqueous sodium bicarbonate solution until the pH is basic.

-

Extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the deprotected product.

-

To obtain the TFA salt, after concentrating the reaction mixture, add cold diethyl ether to precipitate the salt. Collect the solid by filtration and dry under vacuum.

Protocol 2: Deprotection using Hydrogen Chloride (HCl) in Dioxane

This method is particularly useful for obtaining the hydrochloride salt of the deprotected amine, which is often a stable, crystalline solid.

Materials:

-

This compound derivative

-

4M HCl in 1,4-dioxane

-

Diethyl ether, anhydrous

-

Round-bottom flask

-

Magnetic stirrer

-

Filtration apparatus

Procedure:

-

Dissolve the this compound derivative (1 equivalent) in a minimal amount of 1,4-dioxane.

-

Add 4M HCl in 1,4-dioxane (5-10 equivalents) to the stirred solution at room temperature.

-

Stir for 30 minutes to 3 hours. The hydrochloride salt of the product may precipitate during the reaction.

-

Monitor the reaction for completion by TLC or LC-MS.

-

Upon completion, add anhydrous diethyl ether to facilitate further precipitation of the product.

-

Collect the solid by filtration, wash with anhydrous diethyl ether, and dry under vacuum to yield the diethyl aminomalonate hydrochloride.

Protocol 3: Mild Deprotection using Oxalyl Chloride in Methanol

This protocol is suitable for substrates containing acid-sensitive functional groups.[1]

Materials:

-

This compound derivative

-

Oxalyl chloride

-

Methanol, anhydrous

-

Round-bottom flask

-

Magnetic stirrer

-

Syringe

Procedure:

-

In a dry round-bottom flask, dissolve the this compound derivative (1 equivalent) in anhydrous methanol (approximately 3 mL per 50 mg of substrate).[1]

-

Stir the solution at room temperature for 5 minutes.[1]

-